Cas no 4945-26-0 (Quinoline,2-(2-phenylethenyl)-)

Quinoline,2-(2-phenylethenyl)- structure
4945-26-0 structure
Product Name:Quinoline,2-(2-phenylethenyl)-
CAS No:4945-26-0
MF:C17H13N
MW:231.291824102402
CID:331067
PubChem ID:5357469
Update Time:2025-04-19

Quinoline,2-(2-phenylethenyl)- Chemical and Physical Properties

Names and Identifiers

    • Quinoline,2-(2-phenylethenyl)-
    • 2-Styrylquinoline
    • 2-phenylethenylquinoline
    • 2-Styrylchinolin
    • 2-Styryl-chinolin
    • 2-styryl-quinoline
    • Nsc77968
    • phenylethenylquinoline
    • CHEBI:51071
    • Q27122307
    • Opera_ID_1699
    • CHEMBL127579
    • 2-((E)-Styryl)-quinoline
    • trans-2-styrylquinoline
    • RLGKSXCGHMXELQ-ZRDIBKRKSA-N
    • 2-(2-PHENYLETHENYL)-(E)-QUINOLINE
    • 2-(2-phenylethenyl)quinoline
    • NCGC00184386-01
    • Quinoline, 2-(2-phenylethenyl)-
    • NCGC00184386-02
    • 2-[(1E)-2-phenylethenyl]quinoline
    • BIDD:GT0572
    • 38101-69-8
    • 2-[(E)-2-Phenylethenyl]quinoline #
    • 4945-26-0
    • cid_5357469
    • SMR000429651
    • Z46024290
    • Quinoline, 2-styryl-
    • 2-[(E)-2-Phenylethenyl]quinoline
    • MLS000767320
    • NSC252077
    • Q27122315
    • Quinoline, 2-[(1E)-2-phenylethenyl]-
    • CHEBI:51072
    • (E)-(styryl)quinoline
    • AKOS001298823
    • SCHEMBL659665
    • BDBM50001290
    • AS-0355
    • DTXSID801318989
    • HMS2786M03
    • styrylquinoline
    • (E)-2-Styrylquinoline
    • NSC-77968
    • NSC-252077
    • Inchi: 1S/C17H13N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-13H/b12-10+
    • InChI Key: RLGKSXCGHMXELQ-ZRDIBKRKSA-N
    • SMILES: N1C(/C=C/C2C=CC=CC=2)=CC=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 231.104799419g/mol
  • Monoisotopic Mass: 231.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 12.9Ų
Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd